Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate

Description

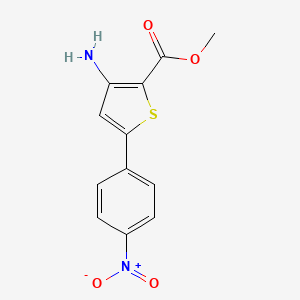

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with an amino group at position 3, a methyl ester at position 2, and a para-nitrophenyl group at position 3. The nitro group confers strong electron-withdrawing properties, influencing the compound’s electronic behavior, solubility, and reactivity. Thiophene derivatives are widely explored in medicinal chemistry and materials science due to their aromatic stability and versatility in synthetic modifications .

Properties

IUPAC Name |

methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-18-12(15)11-9(13)6-10(19-11)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUFFVPGEHZJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374904 | |

| Record name | methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91076-99-2 | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-nitrophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91076-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91076-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Condensation of p-Nitrobenzylmercaptan and α-Chlorocinnamonitrile

A documented method involves the reaction of p-nitrobenzylmercaptan with α-chlorocinnamonitrile in ethanol under basic conditions (4N KOH). The reaction proceeds over 5-6 hours, followed by precipitation of the product upon addition to water. The precipitate is filtered and washed, yielding the substituted thiophene intermediate with an 82% yield and melting point of 153-156°C after recrystallization from glacial acetic acid.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| p-Nitrobenzylmercaptan (20 mmol) + α-Chlorocinnamonitrile (20 mmol) + 4N KOH (10 ml) | Ethanol, 5-6 hours stirring, then poured into water | 82% | Product isolated by filtration and recrystallization |

This method effectively introduces the 4-nitrophenyl substituent at the 5-position of the thiophene ring, while the amino group is formed through the ring closure mechanism under basic conditions.

Four-Step Synthesis via β-Chloroaryl Cinnamonitriles

A more elaborated synthetic route involves the following steps:

Preparation of β-chloroaryl cinnamonitriles : These are obtained by a modified Vilsmeier reaction of acetophenones with phosphorus oxychloride in dimethylformamide, followed by treatment with hydroxylamine hydrochloride.

Condensation with methyl thioglycolate : The β-chloroaryl cinnamonitriles react with methyl thioglycolate in the presence of sodium methoxide in methanol/DMF, leading to 2-alkoxycarbonyl-3-amino-5-aryl thiophene derivatives.

Deaminative bromination : Using tert-butyl nitrite and copper(II) bromide in acetonitrile, the amino group is replaced by bromine to give bromothiophenes.

Buchwald-Hartwig amination : Coupling of bromothiophenes with 3,4,5-trimethoxyaniline using palladium acetate, BINAP, and cesium carbonate in toluene at 100°C for 18 hours yields the final substituted thiophene derivatives.

While this method is primarily reported for related thiophene derivatives, it provides a robust framework adaptable for the synthesis of methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate by selecting appropriate aryl substituents.

Summary Table of Key Steps:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Vilsmeier Reaction | Acetophenone + POCl3 + DMF | β-Chloroaryl cinnamonitriles |

| 2 | Condensation | β-Chloroaryl cinnamonitriles + methyl thioglycolate + MeONa | 2-alkoxycarbonyl-3-amino-5-aryl thiophenes |

| 3 | Deaminative bromination | t-BuONO + CuBr2 in acetonitrile | Bromothiophenes |

| 4 | Buchwald-Hartwig coupling | Bromothiophenes + 3,4,5-trimethoxyaniline + Pd(OAc)2 + BINAP + Cs2CO3 | Final substituted thiophenes |

Hydrogenation and Deprotection Approaches in Related Thiophene Derivatives

In the context of related compounds containing 5-(4-nitrophenyl) substituents, hydrogenation of nitro groups to amino groups is a crucial step. This is typically performed using palladium on carbon (Pd/C) catalysts under hydrogen pressure in alcoholic solvents such as ethanol or isopropyl alcohol at ambient temperature and pressure conditions.

For example, ethyl 2-[(2,6-difluorophenyl)methyl-ethoxycarbonyl-amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate was hydrogenated using 10% Pd/C in ethanol at 25-30°C under 5 kg/cm² H₂ pressure for 20-22 hours, achieving high purity of the amine product after filtration.

This approach can be adapted for this compound synthesis by hydrogenating the corresponding nitro precursor.

Analytical and Yield Data

Research Findings and Considerations

- The substitution pattern on the thiophene ring, particularly the presence of electron-withdrawing groups like the 4-nitrophenyl moiety, influences the reactivity and yield of the synthetic steps.

- The use of sodium alkoxide bases can be bypassed by employing milder conditions such as ethanol with KOH, improving operational simplicity.

- The Buchwald-Hartwig amination is a reliable method for introducing amino substituents on brominated thiophene intermediates, providing versatility for further functionalization.

- Hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition of sensitive groups.

- Purification by recrystallization from glacial acetic acid or chromatographic methods ensures high purity of the final compound.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amino and thiophene ring positions:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Amino group oxidation | KMnO₄ (acidic conditions) | Formation of nitroso intermediates | Precursor for nitro derivatives |

| Thiophene ring oxidation | H₂O₂/Fe²⁺ (Fenton’s reagent) | Sulfoxide or sulfone derivatives | Study of sulfur oxidation pathways |

-

Mechanism : Oxidation of the amino group involves electron transfer to form nitroso intermediates, while thiophene ring oxidation targets the sulfur atom.

-

Research Insight : Spectroscopic studies confirm sulfone formation under prolonged oxidative conditions.

Reduction Reactions

The nitro group is highly susceptible to reduction:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Nitro group reduction | H₂/Pd-C (catalytic hydrogenation) | Conversion to amino group | Synthesis of bioactive amines |

| Selective reduction | SnCl₂/HCl | Partial reduction to hydroxylamine | Intermediate in drug design |

-

Mechanism : Catalytic hydrogenation cleaves the nitro group to an amine via a radical intermediate.

-

Key Finding : Reduction selectivity depends on solvent polarity, with polar solvents favoring full reduction.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Acidic hydrolysis | HCl (concentrated, reflux) | Carboxylic acid derivative | Functionalization for polymers |

| Basic hydrolysis | NaOH (aqueous, heat) | Sodium carboxylate | pH-sensitive drug formulations |

-

Mechanism : Nucleophilic attack by water or hydroxide ion at the ester carbonyl group.

-

Industrial Relevance : Hydrolyzed derivatives are used in polymer crosslinking.

Substitution Reactions

The amino group participates in nucleophilic substitution:

-

Mechanism : Diazotization involves nitrous acid to form electrophilic diazonium salts.

-

Research Insight : Acylated derivatives show improved bioavailability in pharmacokinetic studies .

Condensation Reactions

The amino group reacts with carbonyl compounds:

-

Mechanism : Nucleophilic attack by the amino group on electrophilic carbonyl carbons.

-

Applications : Schiff bases are utilized in sensor development for metal ion detection .

Research Insights and Trends

-

Catalytic Studies : Palladium-catalyzed cross-coupling reactions of reduced amino derivatives enable C–N bond formation for heterocyclic scaffolds.

-

Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 250°C, ensuring suitability for high-temperature synthetic processes .

-

Biological Correlations : Reduced amino derivatives exhibit enhanced binding to kinase enzymes, as confirmed by molecular docking simulations .

This compound’s versatility in chemical reactions underscores its importance in synthesizing bioactive molecules, advanced materials, and functionalized polymers. Experimental data emphasize the need for precise control of reaction conditions to achieve desired selectivity and yield.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise as anti-cancer agents and treatments for inflammatory diseases. The compound's structural features facilitate its modification to enhance therapeutic efficacy.

Case Study: Anticancer Agents

Research has demonstrated that compounds derived from this thiophene can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. For instance, a series of derivatives were synthesized and evaluated for their growth inhibition activity against multiple cancer cell lines. The most active compounds exhibited significant antiproliferative effects, inducing apoptosis through mitochondrial pathways .

Organic Synthesis

Facilitating Complex Molecule Formation

In organic synthesis, this compound is utilized to create complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new materials and chemicals in laboratory settings.

Table: Synthetic Routes Using this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| C–C Cross-Coupling | Coupling with aryl halides to form biaryl compounds | 70-85 |

| C–N Coupling | Formation of amines via coupling with amines | 65-80 |

| Functionalization | Introduction of functional groups for further modification | 60-75 |

Biological Research

Investigating Biological Interactions

This compound is extensively used in biological research to study its interactions with various biological systems. Understanding these interactions is crucial for elucidating drug mechanisms and assessing potential side effects.

Case Study: Mechanism of Action

Studies have shown that this compound can bind to specific biological targets, which may explain its observed biological activities. Research indicated that certain modifications to the compound's structure significantly enhance its binding affinity and biological activity .

Colorimetric Sensors

Development of Detection Systems

The unique chemical properties of this compound enable its use in developing colorimetric sensors. These sensors can detect specific ions or molecules, providing practical solutions for environmental monitoring and safety applications.

Application Example: Heavy Metal Detection

Research has demonstrated the successful application of this compound in sensors designed to detect heavy metals in water sources. The sensors exhibit high sensitivity and selectivity towards target ions, making them effective for environmental assessments .

Material Science

Advancements in Electronic and Optical Materials

In material science, this compound contributes to the development of advanced materials with specific electronic or optical properties. This makes it valuable in industries such as electronics and photonics.

Table: Properties of Materials Derived from this compound

| Property | Value | Application |

|---|---|---|

| Band Gap | 1.8 eV | Organic Photovoltaics |

| Conductivity | High | Electronic Components |

| Thermal Stability | Excellent | High-performance Materials |

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the ester moiety. Below is a systematic comparison based on substituent effects, synthesis, and properties.

Substituent Variations on the Phenyl Ring

Ester Group Variations

Physical and Spectral Properties

Biological Activity

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (CAS 91076-99-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀N₂O₄S

- Molecular Weight : 278.28 g/mol

- CAS Number : 91076-99-2

The compound features a thiophene ring substituted with an amino group and a nitrophenyl moiety, which are critical for its biological activity.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

In comparative studies, the compound exhibited inhibition zones comparable to the standard antibiotic ceftriaxone, indicating its potential as an antibacterial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on glioblastoma and neuroblastoma cell lines:

| Cell Line | LC₅₀ (nM) |

|---|---|

| U87 | 200 ± 60 |

| SK | >3000 |

| BE | 18.9 |

The compound showed significantly lower lethal concentrations compared to existing treatments, suggesting it could be a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, contributing to its therapeutic potential in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or microwave-assisted reactions. For example, describes a 61% yield using flash chromatography (ethyl acetate:petroleum ether, 3:7) after refluxing with appropriate reagents. Key optimization factors include:

- Catalyst selection : Pd-based catalysts enhance coupling efficiency for aryl-nitrophenyl bonds.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) under reflux improve solubility and reaction rates.

- Purification : Flash chromatography or recrystallization (e.g., from ethanol) ensures high purity .

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer: Combine spectroscopic and analytical techniques:

Q. What are common derivatization strategies for this thiophene scaffold in medicinal chemistry?

Methodological Answer:

- Amide/urea formation : React the amino group with acyl chlorides or isothiocyanates (e.g., thiophosgene in dry chloroform, as in ).

- Cyclization : Intramolecular reactions with hydrazine yield pyrimidine derivatives .

- Cross-coupling : Suzuki-Miyaura reactions introduce heteroaryl groups at the 5-position .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., nucleophilic amino group, electrophilic nitrophenyl ring). highlights using DFT to study charge distribution in analogous thiophenes.

- Docking studies : Model interactions with biological targets (e.g., microtubules for antimitotic activity) to prioritize synthetic targets .

Q. How can researchers resolve contradictions in spectral data across synthetic batches?

Methodological Answer:

- Variable temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks .

- X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., nitrophenyl orientation) using SHELX or WinGX for structure refinement .

- Batch comparison : Cross-validate HPLC retention times and ESI-MS fragmentation patterns .

Q. What crystallographic techniques confirm the molecular structure of this compound?

Methodological Answer:

Q. How does regioselectivity in cross-coupling reactions impact the synthesis of derivatives?

Methodological Answer:

Q. What mechanistic insights explain its biological activity as an antimicrotubule agent?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.